

# Application Notes and Protocols: Enhancing Perovskite Solar Cell Efficiency with Rubidium Chloride

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## Compound of Interest

Compound Name: *Rubidium chloride*

CAS No.: 7791-11-9

Cat. No.: B1196668

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These application notes provide a comprehensive overview and detailed protocols for utilizing **rubidium chloride** (RbCl) to enhance the performance and stability of perovskite solar cells (PSCs). The information compiled is based on recent advancements and established research findings in the field.

## Introduction

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, challenges related to defect management, interfacial energy level misalignment, and long-term stability hinder their commercialization. **Rubidium chloride** (RbCl) has been identified as a key additive and interface modifier capable of addressing these issues, leading to significant improvements in PSC performance and durability.

## Mechanisms of Action

The introduction of RbCl into the perovskite solar cell structure enhances performance through several key mechanisms:

- **Defect Passivation:** RbCl effectively passivates under-coordinated tin (Sn) ion defects at the interface between the electron transport layer (ETL) and the perovskite layer.[1][2][3] This reduces charge recombination centers, thereby improving charge extraction and overall efficiency.
- **Energy Level Alignment:** The application of an RbCl layer optimizes the energy level alignment between the ETL (e.g., SnO<sub>2</sub>) and the perovskite active layer, which facilitates more efficient electron transport and reduces energy loss at the interface.[1][2][3]
- **Crystal Quality Improvement:** The presence of RbCl promotes the growth of larger, more uniform perovskite grains.[1][4] This leads to a reduction in grain boundaries, which are known to be a source of defects and charge traps. For instance, the average grain size of perovskite films has been shown to increase from 550 nm to 840 nm with RbCl treatment.[1]
- **Inactive Phase Formation:** RbCl can react with excess lead iodide (PbI<sub>2</sub>), a common impurity in perovskite films that can be detrimental to long-term stability, to form an inactive (PbI<sub>2</sub>)<sub>2</sub>RbCl compound.[5][6][7][8] This process effectively stabilizes the perovskite phase and reduces hysteresis in the current-voltage characteristics.
- **Reduced Ion Migration:** By stabilizing the perovskite lattice, RbCl helps to suppress the migration of ions within the perovskite film, a key factor in device degradation under operational stress.[6]

## Effects on Perovskite Solar Cell Performance

The incorporation of RbCl has been demonstrated to significantly improve the key performance metrics of perovskite solar cells.

### Photovoltaic Performance Enhancement

The addition of RbCl leads to notable increases in power conversion efficiency (PCE), open-circuit voltage (V<sub>oc</sub>), short-circuit current density (J<sub>sc</sub>), and fill factor (FF).



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### Improved Device Stability

PSCs treated with RbCl exhibit enhanced stability against environmental factors such as moisture and heat, as well as improved operational stability under continuous illumination.



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### Physical and Electronic Property Modifications

The introduction of RbCl induces favorable changes in the physical and electronic properties of the perovskite film.



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## Experimental Protocols

The following are detailed protocols for the two primary methods of incorporating RbCl into perovskite solar cells: as an interfacial layer and as an additive to the perovskite precursor.

### Protocol 1: RbCl as an Interfacial Layer on SnO<sub>2</sub>

This protocol describes the deposition of an RbCl layer on top of the SnO<sub>2</sub> electron transport layer before the deposition of the perovskite film.

Materials:

- ITO-coated glass substrates
- SnO<sub>2</sub> colloidal solution (e.g., 15% in H<sub>2</sub>O)
- **Rubidium chloride** (RbCl)
- Deionized water
- Perovskite precursor solutions (e.g., for a two-step deposition)
- Hole transport material solution (e.g., Spiro-OMeTAD)
- Metal for top electrode (e.g., Ag or Au)

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator

#### Procedure:

- Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
- SnO<sub>2</sub> ETL Deposition:
  - Prepare a diluted SnO<sub>2</sub> solution (e.g., V(SnO<sub>2</sub> colloid):V(deionized water) = 1:4).
  - Spin-coat the SnO<sub>2</sub> solution onto the ITO substrate at 3000 rpm for 30 seconds.
  - Anneal the substrate at 150°C for 30 minutes in ambient air.
- RbCl Interfacial Layer Deposition:
  - Prepare RbCl aqueous solutions of varying concentrations (e.g., 5 mg/mL, 8 mg/mL, 10 mg/mL).
  - Spin-coat the desired RbCl solution onto the SnO<sub>2</sub> layer at 4000 rpm for 30 seconds.
  - Anneal the substrate at 150°C for 30 minutes in ambient air to form a dense and uniform RbCl layer.
- Perovskite Film Deposition (Example: Two-Step Method):
  - Step 1: Deposit the PbI<sub>2</sub> layer by spin-coating a PbI<sub>2</sub> solution in a suitable solvent (e.g., DMF:DMSO) and anneal.
  - Step 2: After cooling, spin-coat a solution containing the organic cations (e.g., FAI, MACl, MAI, MABr in IPA) onto the PbI<sub>2</sub> layer at 1700 rpm.

- Anneal the film at 150°C for 15 minutes in an air environment.
- Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution (e.g., Spiro-OMeTAD) onto the perovskite layer.
- Top Electrode Deposition: Deposit the metal top electrode (e.g., 100 nm of Ag) by thermal evaporation.

## Protocol 2: RbCl as an Additive in the Perovskite Precursor

This protocol details the incorporation of RbCl directly into the perovskite precursor solution.

Materials:

- Substrates with ETL (e.g., FTO/SnO<sub>2</sub>)
- Perovskite precursors (e.g., FAPbI<sub>3</sub> based)
- **Rubidium chloride (RbCl)**
- Solvents for perovskite precursor (e.g., DMF, DMSO)
- Hole transport material solution
- Metal for top electrode

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator
- Glovebox (recommended for precursor preparation and deposition)

Procedure:

- Substrate Preparation: Prepare the FTO/SnO<sub>2</sub> (or other ETL) coated substrates as described in Protocol 1.
- Perovskite Precursor Preparation with RbCl:
  - Prepare the main perovskite precursor solution (e.g., for FAPbI<sub>3</sub>).
  - Prepare a stock solution of RbCl in a compatible solvent.
  - Add the RbCl stock solution to the main perovskite precursor to achieve the desired molar percentage (e.g., 5% RbCl). Ensure the solution is fully dissolved and filtered before use.
- Perovskite Film Deposition:
  - Transfer the substrates and the RbCl-containing precursor solution into a glovebox.
  - Spin-coat the perovskite precursor solution onto the ETL-coated substrate. The spin-coating parameters (speed, duration, anti-solvent quenching) should be optimized for the specific perovskite composition.
  - Anneal the film on a hotplate at the optimized temperature and time for the perovskite composition.
- Device Completion: Follow steps 5 and 6 from Protocol 1 for the deposition of the HTL and the top electrode.

## Visualizations

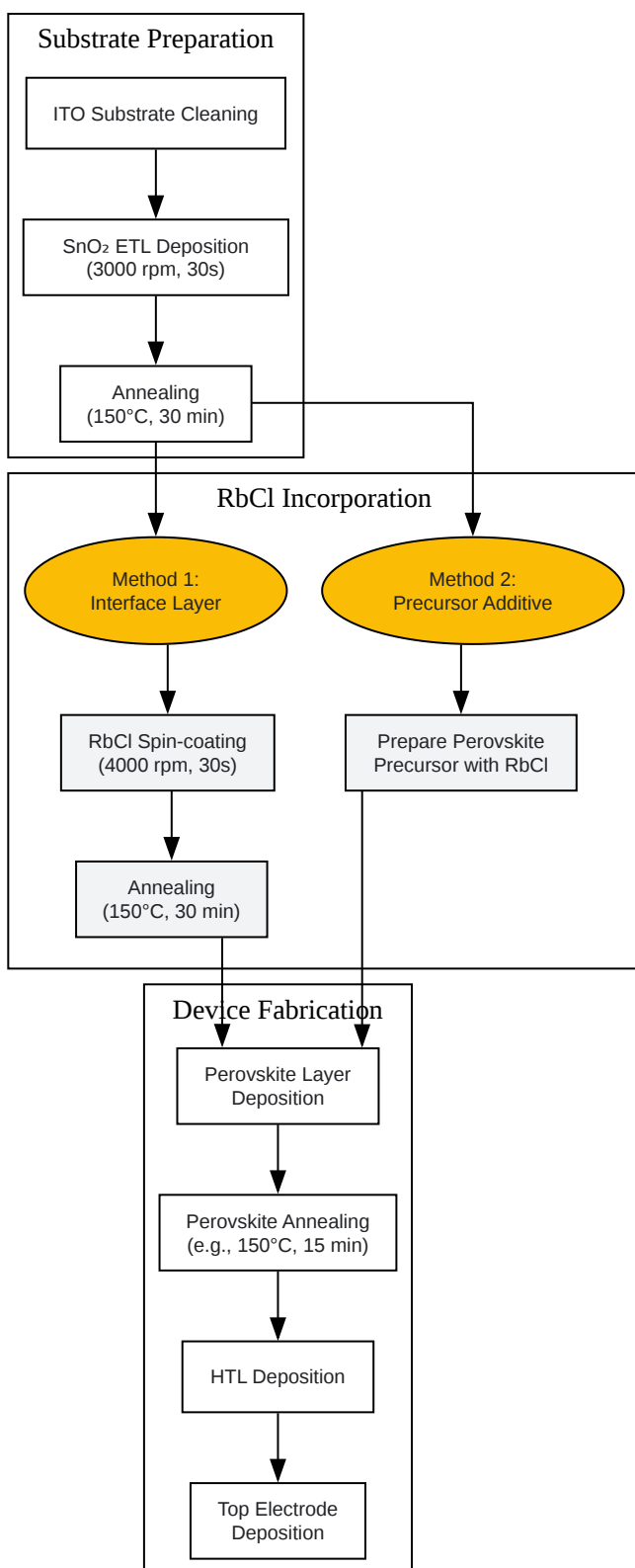
## Signaling Pathways and Mechanisms

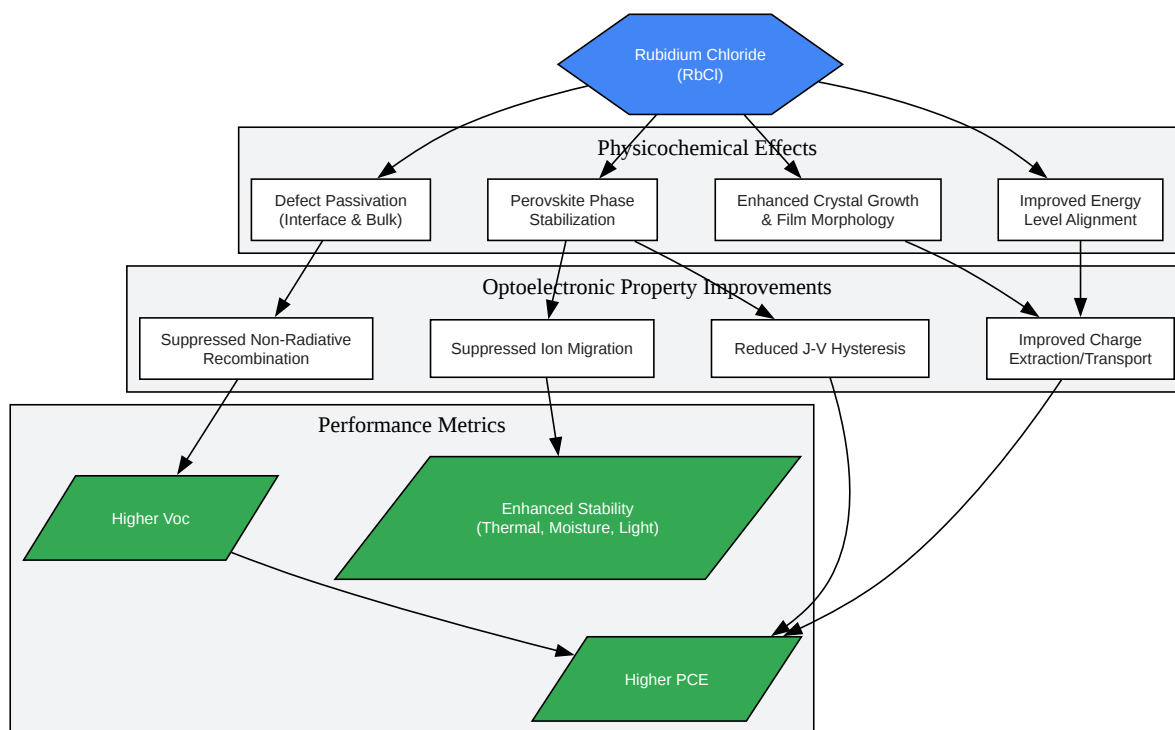


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